Gibberellin A61

Description

Properties

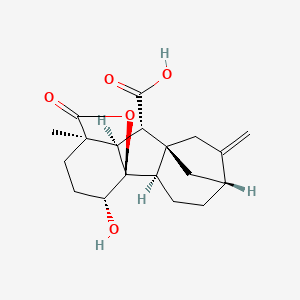

Molecular Formula |

C19H24O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11R,14R)-14-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-12(20)5-6-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17-,18+,19+/m1/s1 |

InChI Key |

JKQCGVABHHQYKQ-YZVDRFENSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12CCC(C3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Scientific Research Applications

Key Applications of Gibberellin A61

1. Seed Germination and Dormancy Breaking

- GA61 has been shown to effectively stimulate seed germination by breaking dormancy. It promotes the synthesis of enzymes such as α-amylase, which is crucial for starch hydrolysis during germination .

- Case Study : In a study on Arabidopsis thaliana, GA61 application resulted in increased α-amylase activity, leading to enhanced seedling vigor .

2. Stem Elongation and Growth Regulation

- The application of GA61 can promote stem elongation in various crops, particularly in dwarf varieties that may otherwise exhibit stunted growth due to genetic factors .

- Data Table: Effects of GA61 on Stem Height

| Crop Type | Control Height (cm) | GA61 Treated Height (cm) | Increase (%) |

|---|---|---|---|

| Dwarf Pea | 30 | 45 | 50 |

| Dwarf Wheat | 25 | 38 | 52 |

| Lettuce | 20 | 30 | 50 |

3. Flowering Induction

- This compound can induce flowering in certain plant species by promoting the transition from vegetative to reproductive phases. This is particularly useful in horticulture for managing flowering times .

- Case Study : In chrysanthemum cultivation, GA61 treatment resulted in earlier flowering and increased flower size compared to untreated plants .

4. Fruit Development and Ripening

- The application of GA61 has been linked to improved fruit set and maturation rates in crops such as grapes and apples. It enhances cell division and elongation, contributing to larger fruit size .

- Data Table: Impact of GA61 on Fruit Size

| Fruit Type | Control Size (g) | GA61 Treated Size (g) | Increase (%) |

|---|---|---|---|

| Grapes | 150 | 180 | 20 |

| Apples | 200 | 250 | 25 |

Safety and Environmental Impact

Research indicates that gibberellins, including GA61, do not pose significant risks to human health or the environment when used according to recommended practices. They are naturally occurring compounds in plants and are biodegradable .

Preparation Methods

Bacterial Fermentation Systems

Gibberellin production via microbial fermentation is a well-established industrial method, particularly for GA3. Fluorescent Pseudomonas strains isolated from rhizospheric soils have demonstrated gibberellin biosynthesis capabilities, with yields ranging from 116.1 to 485.8 µg/ml in optimized cultures. While GA61-specific data are scarce, the enzymatic machinery in Pseudomonas spp. suggests analogous pathways. Key steps include:

-

Strain Selection : High-yield isolates (e.g., P. aeruginosa An-1-kul and An-13-kul) are screened via phenotypic and genotypic assays.

-

Culture Optimization : Parameters such as pH (6.5–7.2), temperature (28°C), and agitation (90 rpm) maximize gibberellin output.

-

Precursor Utilization : Acetate units are esterified to acetyl-CoA, initiating the mevalonate pathway—a critical route for diterpenoid biosynthesis.

Table 1: Comparative Gibberellin Yields in Pseudomonas spp.

| Strain | Gibberellin Yield (µg/ml) | Fermentation Duration |

|---|---|---|

| P. aeruginosa An-1-kul | 485.8 ± 12.3 | 72 hours |

| P. aeruginosa An-13-kul | 462.4 ± 10.8 | 72 hours |

Biochemical Pathways and Precursor Engineering

Mevalonate and Methylerythritol Phosphate Pathways

Gibberellin biosynthesis begins with plastid-localized reactions:

-

Acetyl-CoA Condensation : Three acetyl-CoA molecules form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA), reduced to mevalonic acid via NADPH-dependent enzymes.

-

Isopentenyl Pyrophosphate (IPP) Synthesis : Mevalonate phosphorylation and decarboxylation yield IPP, the universal terpenoid precursor.

-

Geranylgeranyl Pyrophosphate (GGPP) Assembly : IPP isomerization and condensation produce GGPP, which undergoes cyclization to ent-kaurene—a key gibberellin intermediate.

Oxidative Modifications Specific to GA61

While GA3 biosynthesis terminates at C-3 hydroxylation, GA61 likely requires additional oxidations. ent-Kaurene oxidase and cytochrome P450 monooxygenases mediate successive oxidations at C-7 and C-19 positions, culminating in GA61’s distinct structure.

Extraction and Purification Techniques

Solvent-Based Extraction

Chromatographic Purification

-

Thin-Layer Chromatography (TLC) : Silica gel plates with isopropanol:ammonium hydroxide:water (10:1:1 v/v/v) resolve gibberellins. GA61 is identified via gray-colored spots (Rf ≈ 0.6–0.7) under sulfuric acid visualization.

-

Column Chromatography : Sephadex G-25 columns equilibrated with Tris-HCl buffer (pH 7.2) elute GA61 in fractions 10–22, detected by UV absorbance at 240–280 nm.

Table 2: Elution Profile of Gibberellins in Sephadex G-25 Chromatography

| Fraction Range | Absorbance Peak (nm) | Gibberellin Concentration (µg/ml) |

|---|---|---|

| 10–17 | 240 | 112.4 ± 8.3 |

| 13–22 | 280 | 98.7 ± 7.6 |

High-Performance Liquid Chromatography (HPLC) Quantification

Q & A

Basic Research Question: What are the standard protocols for quantifying Gibberellin A61 (GA61) in plant tissues?

Methodological Answer :

Quantification typically involves HPLC-MS/MS with deuterated internal standards to improve precision . Key steps:

Sample Preparation : Homogenize tissues in cold methanol (80%) with antioxidants (e.g., ascorbic acid) to prevent GA degradation .

Chromatographic Separation : Use a C18 reverse-phase column with gradient elution (water:acetonitrile + 0.1% formic acid) .

Validation : Include recovery tests (spiked samples) and calibration curves (0.1–100 ng/mL range) to ensure linearity and reproducibility .

Advanced Research Question : How can researchers resolve contradictory GA61 quantification data across studies? Methodological Answer : Contradictions often arise from matrix effects or extraction inefficiencies. Mitigate by:

- Conducting parallel recovery assays with tissue-specific matrices .

- Applying isotope dilution mass spectrometry to correct for ion suppression/enhancement .

- Performing inter-laboratory validation using shared reference materials to standardize protocols .

Basic Research Question: What experimental designs are optimal for studying GA61's role in seed germination?

Methodological Answer :

Use factorial designs with stratified randomization to control for environmental variability:

- Variables : GA61 concentration (0, 10⁻⁷ M, 10⁻⁵ M), temperature (15°C, 25°C), and light/dark cycles .

- Controls : Include GA biosynthesis inhibitors (e.g., paclobutrazol) and GA-deficient mutants .

- Data Collection : Measure germination rates hourly for 7 days; use time-lapse imaging to reduce observer bias .

Advanced Research Question : How can researchers model GA61's dose-response variability in non-linear germination kinetics? Methodological Answer : Employ sigmoidal curve fitting (e.g., four-parameter logistic model) to analyze threshold responses. For heterogeneous

- Apply mixed-effects models to account for biological replicates .

- Use Bayesian hierarchical modeling to integrate prior data on GA receptor affinities .

Basic Research Question: What techniques validate GA61's structural integrity in experimental solutions?

Methodological Answer :

Combine spectroscopic and chromatographic methods:

- NMR : Confirm stereochemistry via H and C chemical shifts (compare to reference spectra) .

- FT-IR : Identify functional groups (e.g., hydroxyl, carboxyl) in GA61 crystals .

- Stability Tests : Incubate solutions at 4°C, 25°C, and 37°C; monitor degradation via HPLC peak area reduction over 72h .

Advanced Research Question : How can researchers distinguish GA61 from its epimers or degradation products in complex matrices? Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to generate unique fragment patterns . For epimer differentiation:

- Employ chiral chromatography (e.g., cellulose-based columns) .

- Apply molecular networking to map GA61’s metabolic derivatives in untargeted metabolomics workflows .

Basic Research Question: What statistical methods are appropriate for analyzing GA61's effect on hypocotyl elongation?

Methodological Answer :

Use ANOVA with post-hoc Tukey tests for multiple comparisons. Key considerations:

- Normalize data to control groups (e.g., % elongation relative to GA-deficient mutants) .

- Report effect sizes (e.g., Cohen’s d) to quantify biological significance beyond p-values .

Advanced Research Question : How should researchers address non-normal distributions in GA61 bioassay data? Methodological Answer :

- Apply Box-Cox transformations to stabilize variance .

- Use non-parametric alternatives (e.g., Kruskal-Wallis with Dunn’s test) for skewed datasets .

- Perform bootstrapping (≥1,000 iterations) to estimate confidence intervals for median responses .

Basic Research Question: How to design a literature review framework for GA61's signaling pathways?

Methodological Answer :

Follow systematic review protocols :

Define keywords: ("this compound" OR "GA61") AND ("signal transduction" OR "receptor binding") .

Use Boolean search strings in PubMed/Web of Science (e.g., (GA61 AND (Della proteins OR GID1)) NOT biosynthesis) .

Screen results with PRISMA flow diagrams to exclude irreproducible studies .

Advanced Research Question : How can researchers resolve discrepancies in GA61 receptor-binding affinity reported across studies? Methodological Answer : Conduct meta-regression analysis to identify moderators (e.g., pH, assay type):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.